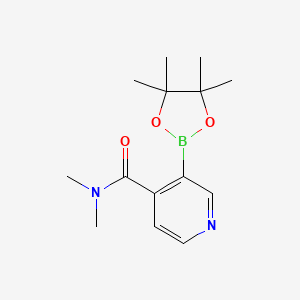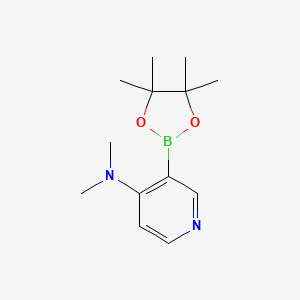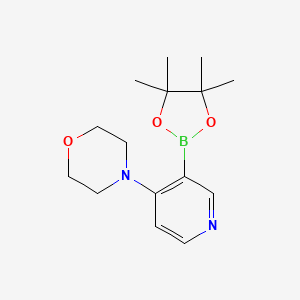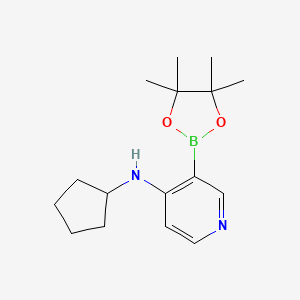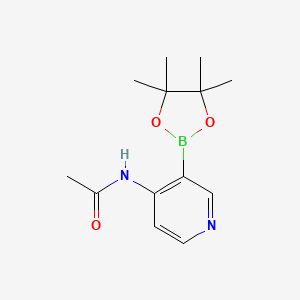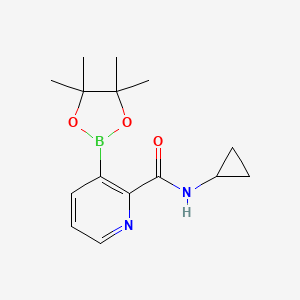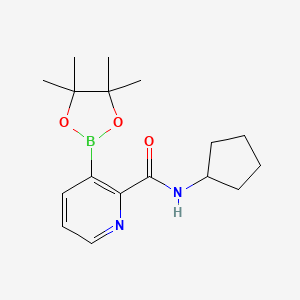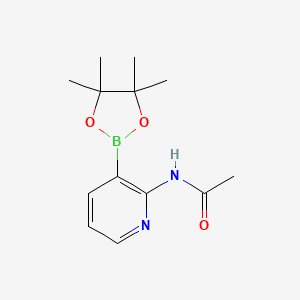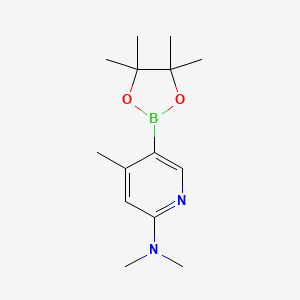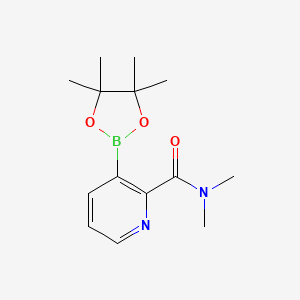
2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (DMPB-Pin) is a type of boronic acid pinacol ester (BAPE) which is used in organic synthesis and is a versatile reagent for various chemical transformations. DMPB-Pin has found its application in various fields such as medicinal chemistry, materials science, and catalysis. The synthesis of DMPB-Pin is relatively simple and it can be synthesized from commercially available reagents. It is also a highly reactive compound and has been used as a reagent in various reactions.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is based on its ability to react with various compounds. It is a highly reactive compound and can react with many different kinds of compounds such as alcohols, amines, and carboxylic acids. The reaction of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester with these compounds results in the formation of various products such as amides, indoles, and heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester are not known. However, it has been used in the synthesis of various drugs and pharmaceuticals and has been used in various areas of scientific research. Therefore, it is likely that it has some biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester in lab experiments are its high reactivity and its relatively simple synthesis. It is also a relatively inexpensive reagent and can be easily synthesized from commercially available reagents. However, it is important to note that 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a highly reactive compound and should be handled with care.
Direcciones Futuras
The future directions for 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester include its further application in the synthesis of various compounds and materials. It has already been used in the synthesis of various drugs and pharmaceuticals and can be used for the synthesis of other types of compounds as well. In addition, it can be used in the synthesis of various materials such as polymers and nanomaterials. Furthermore, it can be used in catalysis for the synthesis of various organic compounds. Finally, it can be used in the development of new methods for the synthesis of various compounds.
Métodos De Síntesis
The synthesis of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is relatively simple and it can be synthesized from commercially available reagents. The synthesis of 2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester involves the reaction of pyridine-3-boronic acid with dimethylcarbamoyl chloride in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of around 80°C and is usually complete within a few hours. The product is then purified by recrystallization and can be used for various applications.
Aplicaciones Científicas De Investigación
2-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in various areas of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds such as indoles, amides, and heterocycles. It has also been used in the synthesis of various drugs and pharmaceuticals. In addition, it has been used in the synthesis of various materials such as polymers and nanomaterials. Furthermore, it has been used in catalysis for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-7-9-16-11(10)12(18)17(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQERLPVCNJVOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

